molecular formula C13H16O B13678249 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13678249
M. Wt: 188.26 g/mol
InChI Key: VYPGCKXOLPVJGS-UHFFFAOYSA-N
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Description

2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is a derivative of benzoannulene, characterized by a fused ring system that includes a benzene ring and a cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a ketone.
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A methoxy derivative with different electronic properties.
  • 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : An amino derivative with potential biological activity .

Uniqueness

2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethyl substitution, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physical and chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-ethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O/c1-2-10-7-8-12-11(9-10)5-3-4-6-13(12)14/h7-9H,2-6H2,1H3

InChI Key

VYPGCKXOLPVJGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

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